

Tiazofurin: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiazofurin is a synthetic C-nucleoside analogue of nicotinamide adenine dinucleotide (NAD) that has demonstrated significant antineoplastic and antiviral activity. It functions as a prodrug, being intracellularly converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which in turn disrupts DNA and RNA synthesis and interferes with cellular signaling pathways dependent on GTP, ultimately leading to cytostasis and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of Tiazofurin, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

Tiazofurin, with the IUPAC name 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide, is a C-glycosyl compound where a β -D-ribofuranosyl group is attached to a thiazole-4-carboxamide moiety.[1][2]



Identifier	Value	
IUPAC Name	2-[(2R,3R,4S,5R)-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4- carboxamide[1][2]	
Chemical Formula	C ₉ H ₁₂ N ₂ O ₅ S[1][2]	
Molecular Weight	260.27 g/mol [2][3]	
CAS Number	60084-10-8[2]	
SMILES	NC(=0)C1=CSC(=N1)[C@@H]1OINVALID- LINKINVALID-LINK[C@H]10[1][2]	
InChI Key	FVRDYQYEVDDKCR-DBRKOABJSA-N[1][2][3] [4][5]	

Physicochemical Properties

The physicochemical properties of **Tiazofurin** are summarized in the table below. There are conflicting reports regarding its water solubility, with some sources indicating it is soluble in water and others suggesting solubility in DMSO but not water.[4][6] This discrepancy may be due to different experimental conditions or definitions of solubility.



Property	Value	Reference
Melting Point	145-147 °C	[1]
Solubility	Soluble in water; 5.85 mg/mL (predicted)	[3][4]
Soluble in DMSO, not in water	[6]	
Optical Rotation	$[\alpha]D^{25} = -9^{\circ} (c = 0.5 \text{ in ethanol})$	[2]
$[\alpha]D^{25} = -13.8 \pm 2$ (c = 0.914 in DMF)	[4]	
pKa (predicted)	Strongest Acidic: 12.55	[3]
Strongest Basic: -1.4	[3]	
logP (predicted)	-1.4 to -2.0	[3]
Stability	Stable in bulk for 30 days at 60°C in the dark. <1% decomposition in water over 24 hours.	[4]

Pharmacological Properties Mechanism of Action

Tiazofurin is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1][6][7] The primary mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of purine nucleotides.[1][7][8] [9]

The steps are as follows:

- Cellular Uptake: **Tiazofurin** enters the cell.
- Anabolism to TAD: Inside the cell, **Tiazofurin** is converted to its active metabolite, Thiazole-4-carboxamide Adenine Dinucleotide (TAD), through a series of enzymatic reactions.[1][6][7]

Foundational & Exploratory



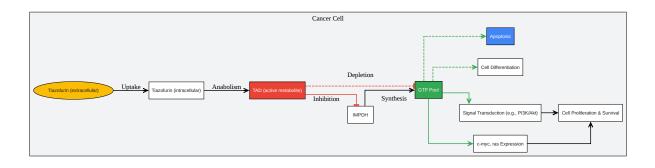


- IMPDH Inhibition: TAD is a potent inhibitor of IMPDH, binding to the NAD+ cofactor site of the enzyme.[1][7][8][9]
- GTP Depletion: Inhibition of IMPDH leads to a significant decrease in the intracellular pool of guanosine triphosphate (GTP).[6][7][9]

The depletion of GTP has several downstream consequences that contribute to the anticancer activity of **Tiazofurin**:

- Inhibition of Nucleic Acid Synthesis: GTP is an essential precursor for the synthesis of RNA and DNA. Its depletion halts these processes, leading to cell cycle arrest and inhibition of proliferation.
- Downregulation of Oncogenes: **Tiazofurin** treatment has been shown to down-regulate the expression of key oncogenes such as c-myc and ras.[1][5][6]
- Induction of Cell Differentiation: The reduction in GTP levels can induce differentiation in certain cancer cells, such as human promyelocytic leukemia (HL-60) cells.[4][6]
- Disruption of Signal Transduction: Tiazofurin can downregulate signal transduction
 pathways by reducing the activity of phosphoinositide (PI) and phosphoinositide phosphate
 (PIP) kinases, leading to decreased levels of the second messenger inositol triphosphate
 (IP3).[1][6] It also decreases the active Ras-GTP complex.[3]







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